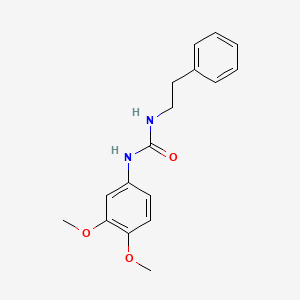

N-(3,4-DIMETHOXYPHENYL)-N'-PHENETHYLUREA

Description

N-(3,4-Dimethoxyphenyl)-N'-phenethylurea is a urea derivative characterized by a 3,4-dimethoxyphenyl group attached to one nitrogen atom and a phenethyl group (benzene ring linked via an ethyl chain) to the other. Its molecular formula is C₁₇H₂₀N₂O₃, with a molecular weight of 300.36 g/mol (calculated from ). This compound is identified by multiple synonyms, including 1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-phenylurea and 67616-08-4 (CAS RN) .

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-21-15-9-8-14(12-16(15)22-2)19-17(20)18-11-10-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUCVBQUYFZWOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NCCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-DIMETHOXYPHENYL)-N’-PHENETHYLUREA typically involves the reaction of 3,4-dimethoxyaniline with phenethyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production of N-(3,4-DIMETHOXYPHENYL)-N’-PHENETHYLUREA may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

Urea derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis of N-(3,4-dimethoxyphenyl)-N'-phenethylurea and structurally related compounds:

Structural and Functional Comparisons

Key Research Findings

Electron-Donating vs. Electron-Withdrawing Groups :

- The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which enhance solubility in polar solvents and may improve binding to biological targets (e.g., enzymes or receptors) compared to electron-withdrawing groups like chlorine in diuron or linuron .

- Diuron and linuron leverage 3,4-dichlorophenyl substituents for strong herbicide activity due to increased lipophilicity and inhibition of photosynthetic electron transport .

Thiourea vs. Urea Backbone :

- Replacing the urea oxygen with sulfur (as in N-(3,4-dimethoxyphenyl)-N'-(2-methylbenzoyl)thiourea) increases metal-binding affinity but reduces hydrogen-bonding capacity, altering applications from bioactivity to coordination chemistry .

Agrochemical Potential: The compound from (N-(3,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea) combines chloro and methoxy groups, suggesting dual herbicidal and growth-regulatory effects, though its activity profile remains under investigation .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.